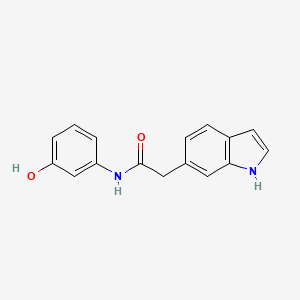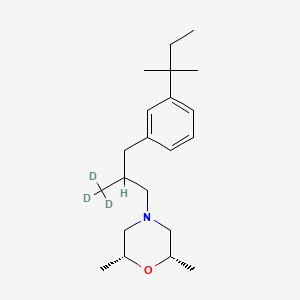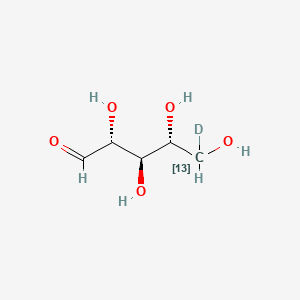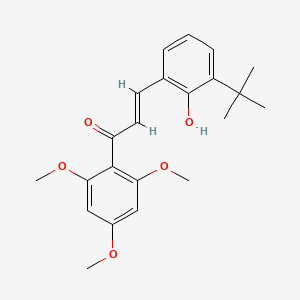
Tubulin inhibitor 18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin Inhibitor 18 is a compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin, this compound disrupts microtubule dynamics, making it a valuable tool in cancer research and treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 18 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common method involves the use of ligand-based pharmacophore modeling to identify chemical features responsible for inhibiting tubulin polymerization . The synthetic route may include steps such as hydrogenation, alkylation, and cyclization under specific conditions to achieve the desired compound.
Industrial Production Methods: For industrial production, the synthesis of this compound may be scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions: Tubulin Inhibitor 18 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Tubulin Inhibitor 18 has a wide range of scientific research applications:
Chemistry: It is used to study the chemical interactions and binding affinities with tubulin.
Biology: Researchers use it to investigate the role of microtubules in cellular processes and to understand the mechanisms of cell division.
Wirkmechanismus
Tubulin Inhibitor 18 exerts its effects by binding to the colchicine binding site on tubulin. This binding prevents tubulin from polymerizing into microtubules, thereby disrupting the microtubule network within cells. The inhibition of microtubule formation leads to cell cycle arrest in the G2/M phase and induces apoptosis (programmed cell death) in cancer cells . The molecular targets involved include the α-tubulin and β-tubulin subunits, which are essential for microtubule assembly .
Vergleich Mit ähnlichen Verbindungen
Colchicine: Binds to the same site on tubulin and prevents microtubule polymerization.
Paclitaxel: Stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest.
Vinblastine: Binds to tubulin and inhibits microtubule formation, similar to Tubulin Inhibitor 18.
Uniqueness: this compound is unique in its specific binding affinity and the structural modifications that enhance its solubility and bioavailability compared to other tubulin inhibitors. Its ability to disrupt microtubule dynamics with high potency and low toxicity makes it a promising candidate for further development as an anticancer agent .
Eigenschaften
Molekularformel |
C22H26O5 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(E)-3-(3-tert-butyl-2-hydroxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H26O5/c1-22(2,3)16-9-7-8-14(21(16)24)10-11-17(23)20-18(26-5)12-15(25-4)13-19(20)27-6/h7-13,24H,1-6H3/b11-10+ |
InChI-Schlüssel |
IZJUYBUUCXVDJD-ZHACJKMWSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=CC(=C1O)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)OC |
Kanonische SMILES |
CC(C)(C)C1=CC=CC(=C1O)C=CC(=O)C2=C(C=C(C=C2OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


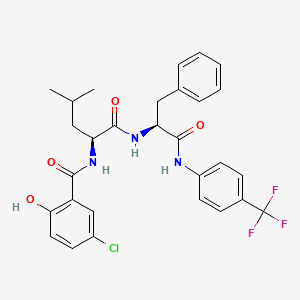
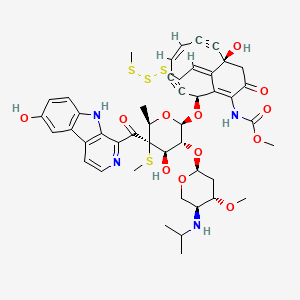
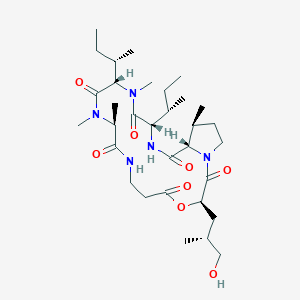
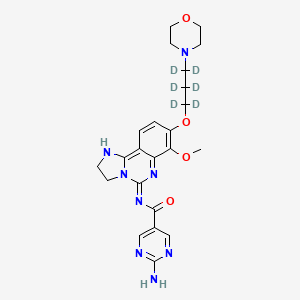
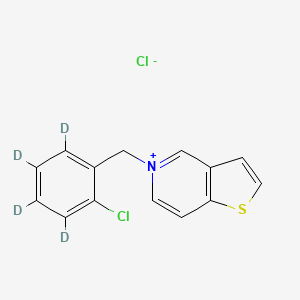
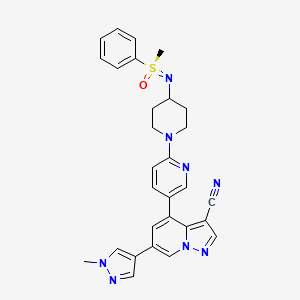
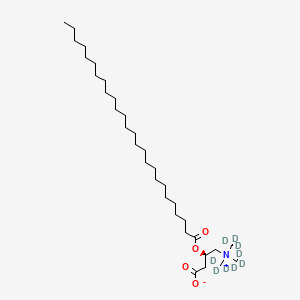
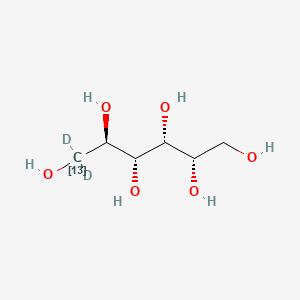
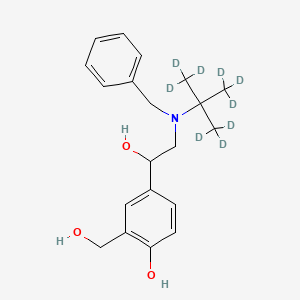
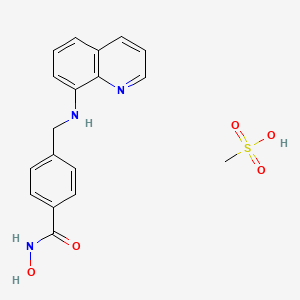
![2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid](/img/structure/B12411937.png)
